3-Formyl-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-methylbenzoic acid is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a formyl group at the third position and a methyl group at the second position on the benzoic acid ring. This structure makes it a versatile precursor for the synthesis of phthalides, isoindolinones, and other benzene derivatives with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of derivatives of 3-formyl-2-methylbenzoic acid can be achieved through various chemical transformations. For instance, 2-formylbenzoic acid can be used to synthesize enantioenriched phthalides and isoindolinones using (+)-cinchonine as a catalyst and nonafluoro-tert-butanol as a hydrogen-bond donor, achieving high yields and enantiomeric excess . Additionally, the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid involves a multi-step process including esterification, condensation, reduction, and Vilsmeier-Haack reaction, resulting in a moderate overall yield . Schiff base ligands can also be prepared from 3-formyl-2-hydroxy-5-methylbenzoic acid through condensation with various diamines .
Molecular Structure Analysis
The molecular structure of derivatives of 3-formyl-2-methylbenzoic acid can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, was determined by X-ray analysis, revealing strong intramolecular hydrogen bonds that fix the orientation of the carbonyl groups .
Chemical Reactions Analysis
3-Formyl-2-methylbenzoic acid and its derivatives can undergo various chemical reactions. The synthesis of Schiff-base ligands from 3-formyl-2-hydroxy-5-methylbenzoic acid involves the reaction with diamines to form condensation products . Additionally, the oxidation of 2-carbethoxy-3-methyl-7-ethylbenzofuran with selenium dioxide leads to the formation of 3-formyl and 3-acetoxymethyl derivatives, which can be further reduced and oxidized to obtain different functionalized benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-formyl-2-methylbenzoic acid derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methyl, and formyl groups can affect the compound's solubility, melting point, and reactivity. For instance, the planarity of the molecule and the presence of intramolecular hydrogen bonds can impact the stability and crystalline nature of the compound . The synthesis of Schiff-base ligands also highlights the importance of the formyl group in facilitating condensation reactions with diamines, which is crucial for the formation of complex organic molecules .
Scientific Research Applications
Synthesis of Complex Molecules
3-Formyl-2-methylbenzoic acid serves as a precursor in the synthesis of Schiff-base ligands through condensation with diamines, facilitating the creation of complex molecules with potential applications in catalysis and materials science (Cui Qing-xia, 2006). The versatility of this acid in forming various structural motifs is crucial for designing molecules with specific properties and functions.
Coordination Chemistry and Crystal Engineering
In coordination chemistry, 3-Formyl-2-methylbenzoic acid has been utilized to develop coordination polymers with metals like Co(II) and Zn(II), leading to the formation of one-dimensional infinite chains. These structures exhibit unique characteristics based on the metal used and the solvent conditions during synthesis, with potential implications for materials science, especially in the context of photoluminescent properties (Chen Xiang, 2011).
Computational Chemistry
The stability and reactivity of derivatives of 3-Formyl-2-methylbenzoic acid have been studied using semi-empirical methods, offering insights into the electronic properties of these compounds. Such computational studies are essential for predicting the behavior of these molecules in various chemical environments and for the design of new materials with tailored properties (A. Arsyad et al., 2021).
Materials Science
The synthesis and characterization of compounds incorporating 3-Formyl-2-methylbenzoic acid have contributed to the development of materials with specific optical and structural properties. For instance, the study of solvent-dependent coordination polymers showcases the adaptability of 3-Formyl-2-methylbenzoic acid derivatives in forming different crystalline structures, which can be critical for the design of new materials for catalysis, separation, and sensing applications (V. Pedireddi & S. Varughese, 2004).
Antimicrobial Studies
Furthermore, derivatives of 3-Formyl-2-methylbenzoic acid have been explored for their antimicrobial properties. The synthesis, characterization, and biological evaluation of these compounds provide valuable data for the development of new antimicrobial agents, highlighting the potential of 3-Formyl-2-methylbenzoic acid in the field of medicinal chemistry (Sukriye Cakmak et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-formyl-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORFKTJRGRVGDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-methylbenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.